molecular formula C11H21NO3 B2845780 Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate CAS No. 1781907-97-8

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate

Cat. No.: B2845780
CAS No.: 1781907-97-8
M. Wt: 215.293
InChI Key: VZZBOERLWPQMCJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate is a high-purity chiral compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features both a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amine on a cyclopentane scaffold, making it a versatile building block for the construction of more complex molecular architectures. The Boc protecting group is a cornerstone in organic synthesis, renowned for its stability under a wide range of conditions and its clean deprotection under mild acidic conditions to reveal the primary amine . The carbamate functional group, a key structural motif in this reagent, is of significant importance in modern pharmaceuticals. Carbamates are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond, which allows them to act as amide bond surrogates or peptidomimetics . These properties help improve the metabolic stability and bioavailability of drug candidates. Consequently, carbamate-containing compounds are found in a variety of therapeutic areas, including treatments for cancer, epilepsy, HIV, and neurodegenerative diseases . Supplied as a white to off-white solid (exact stereochemistry should be confirmed with the supplier), this compound is intended for research applications as a key intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate care in a laboratory setting.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBOERLWPQMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(hydroxymethyl)cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate is investigated for its potential therapeutic properties. The carbamate group enhances the stability and bioavailability of drug molecules, making it a valuable scaffold for developing new pharmaceuticals.

Key Findings :

  • Bioactivity : Studies indicate that derivatives of this compound may modulate neurotransmitter systems, potentially influencing metabolic pathways and exhibiting antidepressant-like effects .
  • Receptor Interaction : It has been suggested that this compound can interact with adrenergic receptors, particularly the beta-3 adrenergic receptor, which may have implications for obesity treatment and metabolic disorders.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds.

Synthesis Methods :

  • The synthesis typically involves various reactions such as oxidation, reduction, and substitution, utilizing reagents like lithium aluminum hydride and potassium permanganate under controlled conditions .
Reaction TypeReagents UsedMajor Products
OxidationPotassium permanganateCarboxylic acid derivatives
ReductionLithium aluminum hydrideAmines
SubstitutionAlkoxides or aminesSubstituted derivatives

Biological Research

In biological contexts, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for synthesizing biologically active molecules.

Case Studies :

  • Metabolic Effects Study : Research on similar compounds indicated significant increases in energy expenditure and fat oxidation in murine models when administered varying doses over four weeks.
  • Neurotransmitter Modulation Study : Another study demonstrated enhanced release of serotonin and norepinephrine in neuronal cultures, suggesting potential applications in treating mood disorders.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its reactivity and stability. Its applications extend to coatings and adhesives where specific chemical properties are required.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclic Backbone Variations

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3)
  • Structure : Cyclopentane backbone with a ketone (oxo) group at position 3.
  • Molecular Weight: 199.26 g/mol (C₁₀H₁₇NO₃).
  • Key Differences : The oxo group replaces the hydroxymethyl, reducing hydrogen-bonding capacity and altering reactivity. This compound is more electrophilic, making it suitable for nucleophilic additions (e.g., Grignard reactions) .
tert-Butyl (3-oxocyclohexyl)carbamate (CAS: 885280-38-6)
  • Structure : Cyclohexane ring with a ketone group.
  • Similarity Score : 0.98 (compared to the cyclopentyl analog) .
  • The ketone’s reactivity is similar to the cyclopentyl analog but with distinct conformational preferences.
tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS: 142733-64-0)
  • Structure : Cyclobutane ring with hydroxymethyl.
  • Molecular Weight: 215.29 g/mol (C₁₀H₁₉NO₃).
  • Key Differences : Smaller ring size introduces higher ring strain, which may affect solubility and synthetic utility. The cyclobutane’s rigidity could influence binding in medicinal chemistry applications .

Functional Group Modifications

tert-Butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate (CAS: 2306254-13-5)
  • Structure : Bromomethyl substituent replaces hydroxymethyl.
  • Molecular Weight: 278.19 g/mol (C₁₁H₂₀BrNO₂).
  • Key Differences : The bromine atom enhances electrophilicity, making this compound a key intermediate for nucleophilic substitutions (e.g., Suzuki couplings). Higher molecular weight and lipophilicity may reduce aqueous solubility compared to the hydroxymethyl analog .
tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate (CAS: 1363382-11-9)
  • Structure : Oxetane ring replaces cyclopentane.
  • Molecular Weight: 217.27 g/mol (C₁₀H₁₉NO₄).
  • Key Differences : The oxygen atom in the oxetane increases polarity and metabolic stability. Oxetanes are prized in drug design for improving pharmacokinetic properties .
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (CAS: 1032684-85-7)
  • Structure: Cyclobutane with an aminoethyl side chain.
  • Molecular Formula : C₁₀H₂₀N₂O₂.
  • Key Differences : The primary amine introduces basicity, enabling salt formation or conjugation. This derivative is more hydrophilic and suitable for peptide synthesis .

Bicyclic and Hybrid Structures

tert-Butyl N-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate (CAS: 1638765-26-0)
  • Structure : Bicyclo[1.1.1]pentane core with hydroxymethyl.
  • Molecular Weight: 215.29 g/mol (C₁₁H₁₉NO₃).
  • Key Differences : The bicyclic framework imparts high steric hindrance and rigidity, useful for probing steric effects in enzyme active sites or enhancing compound stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Ring System Applications
Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate 664341-72-4 C₁₁H₂₁NO₃ 215.29 Hydroxymethyl Cyclopentane Pharmaceutical intermediates
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 C₁₀H₁₇NO₃ 199.26 Ketone Cyclopentane Electrophilic synthons
tert-Butyl N-[3-(bromomethyl)cyclopentyl]carbamate 2306254-13-5 C₁₁H₂₀BrNO₂ 278.19 Bromomethyl Cyclopentane Cross-coupling reactions
tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate 142733-64-0 C₁₀H₁₉NO₃ 215.29 Hydroxymethyl Cyclobutane Conformational studies
tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate 1363382-11-9 C₁₀H₁₉NO₄ 217.27 Hydroxymethyl, Oxetane Oxetane Drug design

Biological Activity

Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate (CAS No. 1781907-97-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound is synthesized through various organic reactions involving carbamate formation. The synthesis typically includes the reaction of tert-butyl carbamate with hydroxymethyl cyclopentane derivatives under controlled conditions, often utilizing solvents and catalysts to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications. The compound exhibits various pharmacological properties, which can be summarized as follows:

  • Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer protective effects against neurotoxic agents, such as amyloid-beta, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promise as an antimicrobial agent.

The mechanism of action for this compound involves interactions with specific biological targets. It is hypothesized to modulate enzyme activity and receptor interactions, leading to various biological effects such as:

  • Inhibition of Oxidative Stress : By reducing reactive oxygen species (ROS), the compound may help in maintaining cellular integrity.
  • Regulation of Neurotransmitter Release : It may influence neurotransmitter systems, contributing to its neuroprotective effects.

Study 1: Neuroprotective Effects Against Amyloid Beta

A significant study examined the effects of this compound on astrocytes exposed to amyloid-beta. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. Specifically, levels of malondialdehyde (MDA), a marker for lipid peroxidation, were notably decreased in treated samples.

TreatmentMDA Levels (µM)Significance
Control5.2-
Untreated8.7p < 0.05
Treated6.1p < 0.05 vs Untreated

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodStarting MaterialsConditionsAdvantages
Chloroformate Route3-(hydroxymethyl)cyclopentylamine + tert-butyl chloroformateTEA, DCM, RTHigh purity, scalable
Carbamate CouplingPre-formed cyclopentylamine + tert-butyl carbamateDCC, DMAP, THFAvoids chloroformate handling

Q. Table 2: Functional Group Reactivity

GroupReaction TypeReagents/ConditionsOutcome
HydroxymethylOxidationKMnO4_4, H2_2SO4_4Cyclopentyl carboxylic acid
CarbamateAcidic DeprotectionHCl/dioxaneFree amine release

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